molecular formula C10H8Cl2N2O B13951928 N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide CAS No. 63887-33-2

N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide

Cat. No.: B13951928
CAS No.: 63887-33-2
M. Wt: 243.09 g/mol
InChI Key: BGIMIQVIRVHWFQ-UHFFFAOYSA-N
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Description

N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with amino, dichloro, and propynyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-3,5-dichlorobenzoic acid.

    Formation of Benzamide: The carboxylic acid group is converted to a benzamide through reaction with an appropriate amine, such as 2-propynylamine, under amide coupling conditions.

    Reaction Conditions: Common reagents for this transformation include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The propynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The dichloro and amino groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide: shares similarities with other benzamide derivatives, such as this compound and this compound.

Uniqueness:

  • The presence of the propynyl group distinguishes this compound from other benzamides, providing unique reactivity and potential applications.
  • The combination of amino and dichloro substituents enhances its binding properties and chemical versatility.

Properties

CAS No.

63887-33-2

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

4-amino-3,5-dichloro-N-prop-2-ynylbenzamide

InChI

InChI=1S/C10H8Cl2N2O/c1-2-3-14-10(15)6-4-7(11)9(13)8(12)5-6/h1,4-5H,3,13H2,(H,14,15)

InChI Key

BGIMIQVIRVHWFQ-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl

Origin of Product

United States

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